[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile
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Overview
Description
[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile: is an organic compound that features a thiazole ring substituted with a 3,4-dimethoxyphenyl group and an acetonitrile group
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of other compounds, such as the muscle relaxant papaverin .
Mode of Action
It is known to be involved in the synthesis of other compounds, suggesting that it may interact with its targets through chemical reactions to form new compounds .
Biochemical Pathways
It has been used in the synthesis of (z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile . This suggests that it may be involved in biochemical pathways related to the synthesis of these compounds.
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in methanol , which could influence its bioavailability and distribution in the body.
Result of Action
Given its role as an intermediate in the synthesis of other compounds, it is likely that its action results in the formation of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an appropriate catalyst to form the thiazole ring. Finally, the acetonitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules:
Biology:
Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with various biomolecules.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Comparison with Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: This compound shares the 3,4-dimethoxyphenyl group but differs in the core structure, featuring a dihydroquinoline ring instead of a thiazole ring.
3,4-Dimethoxyphenylacetonitrile: This compound is similar but lacks the thiazole ring, making it less complex and potentially less versatile in its applications.
Uniqueness: The presence of both the thiazole ring and the 3,4-dimethoxyphenyl group in [4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile provides a unique combination of electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions.
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-16-11-4-3-9(7-12(11)17-2)10-8-18-13(15-10)5-6-14/h3-4,7-8H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQABLEQOUYIUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)CC#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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